molecular formula C11H12O2 B133475 6-Ethoxy-2,3-dihydro-1H-inden-1-one CAS No. 142888-69-5

6-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B133475
CAS No.: 142888-69-5
M. Wt: 176.21 g/mol
InChI Key: FXWIWVFACNRFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, where an ethoxy group is attached to the sixth position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one typically involves the ethylation of 6-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the reaction of 6-hydroxy-2,3-dihydro-1H-inden-1-one with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-ethoxy-1-indanone using oxidizing agents like chromium trioxide in acetic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 6-ethoxy-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 6-Ethoxy-1-indanone.

    Reduction: 6-Ethoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

6-Ethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,3-dihydro-1H-inden-1-one: The parent compound without the ethoxy group.

    3-Methyl-2,3-dihydro-1H-inden-1-one: A similar compound with a methyl group instead of an ethoxy group.

    6-Methoxy-2,3-dihydro-1H-inden-1-one: A compound with a methoxy group at the sixth position.

Uniqueness

6-Ethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

6-ethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWIWVFACNRFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567352
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142888-69-5
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.